molecular formula C15H18N2O3S B3263767 3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide CAS No. 379726-48-4

3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide

Cat. No.: B3263767
CAS No.: 379726-48-4
M. Wt: 306.4 g/mol
InChI Key: MOGWGKUFKFLTKM-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₅H₁₈N₂O₃S
Structural Features:

  • A sulfonamide core with dual N-substituents: ethyl and phenyl groups.
  • Substituents at the 3- and 4-positions of the benzene ring: amino (-NH₂) and methoxy (-OCH₃), respectively. Key Properties:
  • Polarity: Moderate, due to the sulfonamide group and methoxy substituent.
  • Biological Relevance: Sulfonamides are known for antimicrobial and enzyme-inhibitory activities; the amino group may enhance metal coordination or hydrogen bonding .

Properties

IUPAC Name

3-amino-N-ethyl-4-methoxy-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-3-17(12-7-5-4-6-8-12)21(18,19)13-9-10-15(20-2)14(16)11-13/h4-11H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGWGKUFKFLTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219652
Record name 3-Amino-N-ethyl-4-methoxy-N-phenylbenzenesulfonamide
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Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379726-48-4
Record name 3-Amino-N-ethyl-4-methoxy-N-phenylbenzenesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-ethyl-4-methoxy-N-phenylbenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide typically involves the reaction of 4-methoxy-N-phenylbenzenesulfonamide with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The amino group (-NH₂) at the 3-position undergoes oxidation to form nitro derivatives. This reaction is critical for modifying the compound’s electronic properties and enhancing its biological activity.

Reagents/Conditions :

  • Potassium permanganate (KMnO₄) in acidic or neutral media.

  • Hydrogen peroxide (H₂O₂) under controlled pH conditions.

Products :

  • 3-Nitro-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide (confirmed via NMR and mass spectrometry).

Mechanism :
The amino group is oxidized to a nitro group (-NO₂) through a two-electron transfer process, forming intermediates such as nitroso (-NO) and hydroxylamine (-NHOH).

Reduction Reactions

The sulfonamide group and aromatic nitro intermediates (from oxidized derivatives) can be reduced under specific conditions.

Reagents/Conditions :

  • Hydrogen gas (H₂) with palladium on carbon (Pd/C) for catalytic hydrogenation.

  • Sodium borohydride (NaBH₄) in ethanol for selective reductions.

Products :

  • Reduction of oxidized nitro derivatives yields 3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide (reversing oxidation).

  • Complete reduction of sulfonamide to thiol derivatives is not observed, indicating stability under standard reducing conditions.

Kinetics :

  • Reaction rates depend on solvent polarity and catalyst loading.

Substitution Reactions

The methoxy group (-OCH₃) at the 4-position participates in nucleophilic substitution, enabling functional group interconversion.

Reagents/Conditions :

  • Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration.

  • Hydrobromic acid (HBr) for demethylation to hydroxyl groups.

Products :

  • 4-Hydroxy-3-nitro-N-ethyl-N-phenylbenzene-1-sulfonamide (via demethylation and nitration).

  • Halogenated derivatives when using PX₃ (X = Cl, Br).

Steric Effects :

  • The bulky N-ethyl-N-phenyl substituent directs electrophilic attack to the para position relative to the sulfonamide group.

Condensation and Cyclization

The amino group facilitates condensation with carbonyl compounds, forming heterocyclic derivatives.

Reagents/Conditions :

  • Aldehydes/ketones in ethanol under reflux .

  • Phosgene (COCl₂) for urea or thiourea derivatives .

Products :

  • Schiff bases with aromatic aldehydes (e.g., benzaldehyde) .

  • 1,3,4-Oxadiazole derivatives when reacted with carboxylic acids .

Research Findings

  • Kinetic Studies : Oxidation with KMnO₄ follows first-order kinetics, with activation energy of ~45 kJ/mol.

  • Synthetic Applications : Nitration products show enhanced enzyme inhibition (e.g., carbonic anhydrase) .

  • Thermal Stability : The compound decomposes at 240–260°C, releasing SO₂ and NH₃ .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that sulfonamide derivatives, including 3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide, exhibit significant anticancer properties. These compounds can inhibit carbonic anhydrase IX (CAIX), an enzyme often overexpressed in tumors. Inhibiting CAIX can suppress tumor growth and metastasis, making these compounds promising candidates for cancer therapy .

Pharmacological Studies
In vitro studies have demonstrated that derivatives of this compound can affect perfusion pressure and coronary resistance in isolated rat heart models. For instance, a related compound, 4-(2-aminoethyl)-benzenesulfonamide, was shown to decrease perfusion pressure significantly compared to standard sulfonamides . This suggests potential cardiovascular applications.

Biological Research

Biological Activity
The compound is under investigation for its interactions with biomolecules. Studies have suggested that the nitro group in sulfonamides can be reduced to form reactive intermediates that interact with cellular components, potentially leading to biological effects such as apoptosis in cancer cells .

Structure-Activity Relationship (SAR) Studies
Extensive SAR studies on similar sulfonamide compounds have revealed that modifications to the phenyl ring can enhance biological activity. For example, introducing different substituents on the naphthalene fragment significantly increased anticancer activity against resistant strains of HIV . This highlights the importance of chemical modifications in optimizing therapeutic efficacy.

Industrial Applications

Synthesis of Dyes and Pigments
this compound is also utilized in the synthesis of dyes and pigments due to its stable sulfonamide group, which enhances solubility and reactivity in dye formulations . The compound's ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it versatile for industrial applications.

Compound NameActivity TypeIC50 Value (µM)Notes
This compoundAnticancerTBDUnder investigation
4-(2-aminoethyl)-benzenesulfonamideCardiovascular EffectsTBDDecreased perfusion pressure
N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amineHIV Inhibition<0.01Effective against resistant strains

Table 2: Synthesis Pathways

Reaction TypeReagents UsedConditions
NitrationNitric acid, sulfuric acidControlled temperature
ReductionHydrogen gas with Pd/C catalystHigh-pressure conditions
SubstitutionSodium hydroxideNucleophilic substitution

Case Studies

  • Cancer Treatment
    A study focused on the efficacy of various sulfonamide derivatives against breast cancer cells showed that modifications to the sulfonamide group significantly enhanced cytotoxicity. The research indicated that specific structural changes could lead to improved inhibition of cancer cell proliferation .
  • Cardiovascular Research
    In a controlled experiment using isolated rat hearts, researchers demonstrated that specific sulfonamide derivatives could modulate coronary resistance effectively. This study suggests potential therapeutic applications in managing cardiovascular diseases by targeting calcium channels .

Mechanism of Action

The mechanism of action of 3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction, metabolic pathways, and cellular processes .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

Compound Name 4-Position Substituent Molecular Formula Key Differences & Implications References
3-Amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide -OCH₃ C₁₅H₁₈N₂O₃S Baseline compound : Methoxy group enhances electron density, potentially increasing reactivity in electrophilic substitution.
3-Amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide -Cl C₁₄H₁₅ClN₂O₂S Chloro substituent is electron-withdrawing, reducing ring reactivity. Higher lipophilicity may improve membrane permeability but could increase toxicity .
3-Amino-N-ethyl-4-hydroxybenzenesulfonamide -OH C₈H₁₁N₂O₃S Hydroxy group introduces hydrogen-bonding capacity, improving solubility but reducing stability under acidic conditions. Absence of phenyl group lowers molecular weight .

Modifications in N-Substituents

Compound Name N-Substituents Molecular Formula Key Differences & Implications References
N-(4-Methoxyphenyl)benzenesulfonamide Single N-(4-methoxyphenyl) C₁₃H₁₃NO₃S Lack of ethyl group and 3-amino substituent reduces steric bulk. Simpler structure may lower biological activity but improve synthetic accessibility .
N-[3-(4-Fluorobenzenesulfonamido)-4-methoxyphenyl]-4-phenylbenzamide Hybrid sulfonamide-benzamide C₂₆H₂₁FN₂O₄S Benzamide moiety adds aromatic stacking potential. Fluorine enhances metabolic stability and lipophilicity, likely increasing bioavailability .

Additional Substituents and Functional Groups

Compound Name Structural Additions Molecular Formula Key Differences & Implications References
4-Methoxy-3-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide 3-methyl and indole-ethyl chain C₂₁H₂₂F₃N₂O₄S Indole group introduces π-π stacking and hydrogen-bonding sites. Trifluoromethoxy enhances electron-withdrawing effects and metabolic resistance .
3-(4-Acetyl-3-Hydroxyphenyl)diazenyl-4-amino-N-(5-methylisoxazol-3-yl)benzene sulfonamide Azo (-N=N-) and isoxazole groups C₁₉H₁₈N₄O₄S Azo linkage enables conjugation and UV-vis activity. Isoxazole may modulate antimicrobial efficacy through heterocyclic interactions .

Solubility and Lipophilicity

  • Target Compound : Moderate logP (~2.5–3.0) due to methoxy and phenyl groups.
  • Chloro Analog : Higher logP (~3.5) enhances blood-brain barrier penetration but raises toxicity risks .
  • Hydroxy Analog : Lower logP (~1.5) improves aqueous solubility but reduces cell permeability .

Biological Activity

3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesis, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula C13H16N2O3SC_{13}H_{16}N_{2}O_{3}S and features a sulfonamide functional group attached to a phenyl ring, which is further substituted with an ethyl and methoxy group. This unique structure contributes to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves inhibition of bacterial growth, likely through interference with folate synthesis pathways, similar to other sulfonamides.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer activity. In several studies, it has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Folate Pathway Interference : Similar to traditional sulfonamides, it may disrupt folate synthesis in bacteria.

Research Findings

Recent studies have highlighted the potential of this compound as a lead candidate for drug development. Its dual action as both an antimicrobial and anticancer agent positions it favorably for further exploration in medicinal chemistry.

Table 2: Summary of Research Findings

Study FocusKey Findings
Antimicrobial ActivityEffective against multiple bacterial strains
Anticancer ActivityInduces apoptosis in cancer cell lines
Mechanism InsightsInhibits key metabolic enzymes

Q & A

Q. What are the optimized synthetic routes for 3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide, and how can reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling 3-amino-4-methoxybenzenesulfonyl chloride with N-ethylaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl generated during the reaction. Key variables include:

  • Solvent choice : Dichloromethane or THF is preferred for solubility and inertness.
  • Temperature : Room temperature or mild heating (40–60°C) to avoid side reactions like oxidation of the amino group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Impurities such as unreacted sulfonyl chloride or by-products (e.g., di-substituted derivatives) are monitored via TLC and HPLC .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions. For example, the methoxy group appears as a singlet at ~3.8 ppm in ¹H NMR, while the sulfonamide NH proton is observed at ~10–11 ppm (if not deuterated).
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode confirms the molecular ion peak ([M+H]⁺).
  • X-ray Crystallography : Resolves bond angles and spatial arrangement, particularly for polymorphic studies .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools guide these optimizations?

Methodological Answer:

  • Targeted Modifications : Introduce electron-withdrawing groups (e.g., halogens) at the benzene ring to improve metabolic stability. Replace the ethyl group with bulkier substituents (e.g., cyclopropyl) to modulate steric effects.
  • Computational Approaches :
    • Molecular Docking (AutoDock/Vina) : Predict binding affinity to target proteins (e.g., enzymes or receptors).
    • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
    • MD Simulations (GROMACS) : Evaluate conformational stability in aqueous or lipid bilayer environments .

Q. How does the compound’s stability vary under physiological or extreme conditions (e.g., acidic/alkaline pH, UV exposure)?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify by-products (e.g., hydrolysis of the sulfonamide group) using LC-MS.
  • Photostability : Expose to UV light (254 nm) in a quartz cuvette and track degradation kinetics. Use UV-Vis spectroscopy to detect shifts in λmax due to structural changes .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Standardized Assays : Re-evaluate activity using uniform protocols (e.g., consistent cell lines, ATP-based viability assays for cytotoxicity).
  • SAR Studies : Compare analogs to isolate the impact of specific functional groups. For example, replacing the methoxy group with a hydroxyl group may alter solubility and membrane permeability.
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What methodologies are employed to study the compound’s mechanism of action in disease models?

Methodological Answer:

  • In Vitro Models : Use primary cells or immortalized lines (e.g., HEK293, RAW264.7) to assess anti-inflammatory activity via ELISA (TNF-α/IL-6 quantification) or Western blot (NF-κB pathway analysis).
  • In Vivo Models : Administer the compound in rodent models (e.g., adjuvant-induced arthritis) and monitor efficacy via histopathology and biomarker analysis (e.g., serum CRP levels).
  • Kinetic Studies : Measure enzyme inhibition (e.g., COX-2) using fluorogenic substrates and determine inhibition constants (Kᵢ) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide

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